1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
Description
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol (CAS: 64820-95-7, MF: C₁₅H₁₅FO) is a secondary alcohol featuring a biphenyl scaffold substituted with a fluorine atom at the 2'-position and a propanol group at the 4-position. This compound is synthesized via reduction of its ketone precursor, 1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one (CAS: 37989-92-7), using methods such as catalytic hydrogenation or organometallic reduction (e.g., phenyllithium) . The fluorine substituent enhances lipophilicity and influences electronic properties, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 | |
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-95-7 | |
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Suzuki Coupling
The biphenyl scaffold with a fluorine substituent is typically constructed by palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide and an arylboronic acid. The mechanism involves:
- Oxidative addition of the aryl halide to Pd(0)
- Transmetalation with the arylboronic acid in the presence of a base (e.g., sodium tert-butoxide or carbonate salts)
- Reductive elimination to form the biphenyl C–C bond and regenerate Pd(0)
This method provides high yields and functional group tolerance, including fluorine substituents on the aromatic rings.
Friedel-Crafts Acylation to Introduce the Propanone Group
The biphenyl intermediate is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve:
- Cooling the reaction mixture to 5–10 °C before slow addition of aluminum chloride
- Stirring at room temperature for 4–6 hours
- Quenching with water and workup to isolate the ketone product
This step introduces the propan-1-one moiety at the 4-position of the biphenyl ring.
Representative Data for Ketone Synthesis
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | Aryl halide + arylboronic acid, Pd catalyst, base, RT, N2 atmosphere | 80–90 | Efficient biphenyl formation |
| Friedel-Crafts Acylation | Biphenyl + propionyl chloride, AlCl3, 5–10 °C to RT, 4–6 h | 57 | Moderate to good yield, scalable |
Reduction of Ketone to 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH4) in an aqueous or alcoholic medium. Key parameters include:
- Cooling the ketone solution to 0–15 °C before slow addition of NaBH4
- Stirring at room temperature for 2–4 hours
- Workup involving extraction with ethyl acetate, washing, drying, and purification
This reduction is chemoselective and mild, preserving the fluorine substituent and biphenyl structure.
Typical Reduction Conditions and Yields
| Parameter | Condition/Value |
|---|---|
| Reducing agent | Sodium borohydride (0.5–0.6 eq) |
| Solvent | Dichloromethane, ethanol, or THF |
| Temperature | 0–15 °C during addition, RT stirring |
| Reaction time | 2–4 hours |
| Yield | 70–85% |
Purification and Characterization
The final product, this compound, is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures. Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The Suzuki coupling step is critical for introducing the fluorinated biphenyl moiety with high regioselectivity and yield.
- Friedel-Crafts acylation using propionyl chloride and aluminum chloride is a classical and effective method to install the propanone group on the biphenyl ring.
- Sodium borohydride reduction is preferred for its mildness and selectivity, avoiding over-reduction or defluorination.
- The overall synthetic route is scalable and uses commercially available reagents, making it suitable for both laboratory and industrial applications.
- Alternative methods such as catalytic hydrogenation or other reducing agents have been explored but sodium borohydride remains the most practical for this substrate.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst) are commonly employed.
Substitution: Strong nucleophiles such as NaOH (Sodium hydroxide) or NaNH₂ (Sodium amide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one or 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Functional Group | Substituent Position | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol | C₁₅H₁₅FO | Secondary alcohol | 2'-F, 4-propanol | 230.28 | 64820-95-7 |
| 1-([1,1'-biphenyl]-4-yl)propan-1-ol | C₁₅H₁₆O | Secondary alcohol | 4-propanol | 212.29 | Not provided |
| 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | C₁₅H₁₃FO | Ketone | 2'-F, 4-propanone | 228.26 | 37989-92-7 |
| Flurbiprofen (2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoic acid) | C₁₅H₁₃FO₂ | Carboxylic acid | 2'-F, 4-propanoic acid | 244.26 | 5104-49-4 |
| (±)-2-(2-Fluoro[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | C₂₅H₂₅FNO | Amide | 2'-F, 4-propanamide | 386.47 | M1319 (Molbank) |
Key Observations :
- The fluorine atom at the 2'-position in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like 1-([1,1'-biphenyl]-4-yl)propan-1-ol .
- Amide derivatives (e.g., (±)-2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide) exhibit enhanced metabolic stability due to the amide bond, making them more suitable for pharmaceutical applications .
Key Observations :
- The target alcohol is synthesized in high yields (~80–90%) via straightforward reduction of its ketone precursor .
- Brominated analogs (e.g., 1-(4-bromophenyl)propan-1-one) show lower yields (55–81%) due to steric and electronic challenges in cross-coupling reactions .
- Microwave-assisted synthesis improves efficiency for flurbiprofen derivatives, reducing reaction times from hours to minutes .
Table 3: Property Comparison
Key Observations :
- The target alcohol has moderate lipophilicity (LogP ~3.0), making it suitable for drug delivery systems requiring balanced hydrophobicity .
- Flurbiprofen’s carboxylic acid group enhances water solubility compared to the alcohol but limits blood-brain barrier penetration .
- The amide derivative exhibits dual pharmacological activity, leveraging both the biphenyl scaffold and amphetamine moiety for enhanced CNS targeting .
Biological Activity
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol, with CAS number 64820-95-7, is a biphenyl derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom at the 2' position of the biphenyl core and a propanol group, which may influence its interaction with biological systems.
- Molecular Formula : C15H15FO
- Molecular Weight : 230.28 g/mol
- Structural Characteristics : The compound's structure includes a biphenyl backbone with a hydroxyl functional group, which can participate in various chemical reactions, enhancing its versatility in biological applications.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways that regulate cellular functions.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related biphenyl derivatives have shown varying degrees of cytotoxicity against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| U2OS | 10 |
| THP-1 | 15 |
These values indicate that while some derivatives are cytotoxic at higher concentrations, further research is needed to establish the safety and efficacy of this compound.
Case Studies and Research Findings
A study conducted on related biphenyl compounds highlighted their potential as therapeutic agents. For instance, compounds with similar structural motifs were screened for their activity against Leishmania donovani and Trypanosoma cruzi. The findings suggested that modifications in the biphenyl structure could enhance antiparasitic activities:
"Compounds exhibiting a selectivity index (SI) greater than 50 against either parasite were classified as high potency" .
This indicates that structural modifications can significantly impact biological activity and therapeutic potential.
Q & A
Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., –OH, –COOCH₃) to reduce lipophilicity (measured via shake-flask method).
- Metabolic stability : Replace propanol with cyclopropanol to block CYP3A4-mediated oxidation.
- Data :
- Cyclopropanol analogs show 50% longer t₁/₂ in rat plasma compared to propanol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
